

Valerohydrazide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Valerohydrazide**

Cat. No.: **B1582621**

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Introduction

Valerohydrazide, also known as pentanehydrazide, is a fascinating molecule that belongs to the carbohydrazide family. While the broader class of hydrazides and their derivatives, hydrazone, have garnered significant attention in medicinal chemistry for their diverse biological activities, **Valerohydrazide** itself remains a relatively underexplored entity.^{[1][2]} This guide aims to provide a comprehensive technical overview of **Valerohydrazide**, from its fundamental properties and synthesis to its potential applications in research and drug development. For scientists and researchers, this document will serve as a foundational resource, offering insights into its chemical characteristics and providing actionable experimental protocols. For professionals in drug development, this guide will illuminate the potential of **Valerohydrazide** as a scaffold or lead compound, particularly in the realms of antimicrobial and cytotoxic therapies.^{[3][4]}

Core Molecular Attributes

A thorough understanding of a compound's basic physicochemical properties is the cornerstone of any research and development endeavor. This section provides the essential data for **Valerohydrazide**.

Property	Value	Source(s)
CAS Number	38291-82-6	[5] [6] [7]
Molecular Formula	C5H12N2O	[5] [7]
Molecular Weight	116.16 g/mol	[5] [7] [8]
Melting Point	54-57°C	[9]
LogP (Octanol/Water Partition Coefficient)	-0.11	[10]

These fundamental properties provide a starting point for understanding the behavior of **Valerohydrazide** in various experimental settings. The negative LogP value suggests a degree of hydrophilicity, which has implications for its solubility and pharmacokinetic profile.

Synthesis of Valerohydrazide

The synthesis of **Valerohydrazide** can be reliably achieved through the hydrazinolysis of a valeric acid ester, a common and efficient method for preparing acid hydrazides.[\[11\]](#) A plausible and widely applicable protocol involves the reaction of a simple alkyl ester of valeric acid, such as methyl valerate or ethyl valerate, with hydrazine hydrate.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol outlines a standard laboratory procedure for the synthesis of **Valerohydrazide**.

Materials and Reagents:

- Methyl valerate (or ethyl valerate)
- Hydrazine hydrate (80% solution in water is common)
- Ethanol (or another suitable alcohol as solvent)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

- Standard glassware for reflux and filtration

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl valerate (1 equivalent) in ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or by column chromatography.
- Drying: Dry the purified **Valerohydrazide** under vacuum to obtain a crystalline solid.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Valerohydrazide** via hydrazinolysis.

Physicochemical Properties and Characterization

A detailed understanding of the physicochemical properties of **Valerohydrazide** is crucial for its application in drug development, influencing aspects from formulation to bioavailability.

Solubility Profile

Based on its structure, which includes a polar hydrazide group and a moderately nonpolar pentyl chain, **Valerohydrazide** is expected to exhibit solubility in polar protic solvents such as water, ethanol, and methanol. Its solubility in nonpolar organic solvents like hexane is likely to be limited. The LogP value of -0.11 further supports its hydrophilic character.[10]

Spectroscopic Characterization (Predicted)

While experimental spectra for **Valerohydrazide** are not readily available in public databases, its spectroscopic characteristics can be predicted with a high degree of confidence based on its molecular structure.

Technique	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">- A triplet corresponding to the terminal methyl group (CH_3) protons.- Multiplets for the methylene group (CH_2) protons of the pentyl chain.- A broad singlet for the amine (NH_2) protons.- A broad singlet for the amide (NH) proton.
¹³ C NMR	<ul style="list-style-type: none">- A peak for the carbonyl carbon (C=O) in the range of 160-185 ppm.- Peaks for the carbons of the pentyl chain in the aliphatic region.
FT-IR	<ul style="list-style-type: none">- A strong absorption band for the carbonyl (C=O) stretching vibration around 1650 cm^{-1}.- N-H stretching vibrations for the amine and amide groups in the region of 3050-3300 cm^{-1}.
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 116.16.- Characteristic fragmentation patterns resulting from the loss of the amine group and cleavage of the pentyl chain.

Potential Biological Activities and Applications in Drug Development

The hydrazide moiety is a well-established pharmacophore, and compounds containing this functional group have demonstrated a wide array of biological activities.^{[1][2]} This suggests that **Valerohydrazide** could be a valuable starting point for the discovery of new therapeutic agents.

Antimicrobial Potential

Hydrazide-hydrazone derivatives are known to possess significant antibacterial and antifungal properties.^{[3][4]} The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Given this precedent, **Valerohydrazide** is a promising candidate for screening as a novel antimicrobial agent.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic effects of hydrazide-containing compounds against various cancer cell lines.^{[1][12]} The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation. Therefore, evaluating the cytotoxic potential of **Valerohydrazide** against a panel of cancer cell lines is a logical and promising avenue of research.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of **Valerohydrazide**'s potential biological activities, the following detailed protocols are provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Objective: To determine the lowest concentration of **Valerohydrazide** that inhibits the visible growth of a microorganism.

Materials:

- **Valerohydrazide**

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Valerohydrazide** in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.
- Serial Dilutions: Perform two-fold serial dilutions of the **Valerohydrazide** solution in the 96-well plate to obtain a range of concentrations.
- Inoculation: Add a standardized suspension of the microorganism to each well.
- Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.
- Determination of MIC: The MIC is the lowest concentration of **Valerohydrazide** at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial Activity Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxic Activity

Objective: To assess the cytotoxic effect of **Valerohydrazide** on cancer cell lines by measuring cell viability.

Materials:

- **Valerohydrazide**
- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Valerohydrazide** and incubate for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of **Valerohydrazide** that inhibits 50% of cell

growth).

Cytotoxicity Assay Workflow



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Caption: Workflow for the MTT assay to determine cytotoxicity.

Conclusion and Future Directions

Valerohydrazide presents itself as a molecule of interest with untapped potential in the field of medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the broader hydrazide class make it an attractive scaffold for further investigation. This technical guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and biological evaluation of **Valerohydrazide**. Future research should focus on obtaining experimental spectroscopic data to confirm the predicted characteristics and conducting comprehensive screening for antimicrobial and cytotoxic activities. Furthermore, the synthesis of novel derivatives based on the **Valerohydrazide** scaffold could lead to the discovery of new and potent therapeutic agents.

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